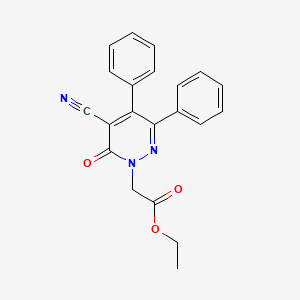
1-Methyl-3-(3-nitrophenyl)sulfonylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-nitrophenyl)sulfonylurea is a chemical compound that belongs to the sulfonylurea class Sulfonylureas are known for their applications in various fields, including agriculture and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-nitrophenyl)sulfonylurea typically involves the reaction of 3-nitroaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Nitroaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
1-Methyl-3-(3-nitrophenyl)sulfonylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-Methyl-3-(3-aminophenyl)sulfonylurea.
科学的研究の応用
1-Methyl-3-(3-nitrophenyl)sulfonylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)sulfonylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(4-nitrophenyl)sulfonylurea
- 1-Methyl-3-(2-nitrophenyl)sulfonylurea
- 1-Methyl-3-(3-chlorophenyl)sulfonylurea
Uniqueness
1-Methyl-3-(3-nitrophenyl)sulfonylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
34261-82-0 |
|---|---|
分子式 |
C8H9N3O5S |
分子量 |
259.24 g/mol |
IUPAC名 |
1-methyl-3-(3-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-3-6(5-7)11(13)14/h2-5H,1H3,(H2,9,10,12) |
InChIキー |
ODAKRJHFCTVSDK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)




![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)





![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
